molecular formula C19H16F3N5OS B2576609 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide CAS No. 1396876-84-8

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide

Cat. No. B2576609
CAS RN: 1396876-84-8
M. Wt: 419.43
InChI Key: DGQGQZUUZPXCJZ-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a useful research compound. Its molecular formula is C19H16F3N5OS and its molecular weight is 419.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

This compound is involved in the synthesis of derivatives that demonstrate significant antibacterial activity. A study by Kumaraswamy Gullapelli, M. Thupurani, and G. Brahmeshwari showcased the systematic investigation into the synthesis, characterization, and biological activities of derivatives from this compound, highlighting its potential in creating antibacterial agents (Kumaraswamy et al., 2014).

Anticancer Agents

Another research focus is on the compound's use in developing anticancer agents. Z. M. Nofal, E. Soliman, S. H. A. El-Karim, M. El-Zahar, Aladdin M. Srour, Shalini Sethumadhavan, and T. Maher explored the synthesis of benzimidazole–thiazole derivatives as anticancer agents, demonstrating promising activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014).

Antimicrobial and Antitumor Activities

The compound's derivatives have also been evaluated for their antimicrobial and antitumor activities. N. Rezki conducted a study on the ultrasound synthesis and characterization of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, which displayed promising antimicrobial activities against a range of pathogens (Rezki, 2016). Additionally, L. Yurttaş, Funda Tay, and Ş. Demirayak synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, revealing considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Improving Metabolic Stability in Drug Design

In the realm of drug design, particularly targeting metabolic stability, Markian M Stec, K. Andrews, S. Booker, and colleagues investigated various 6,5-heterocycles to enhance the metabolic stability of compounds related to the mentioned chemical structure, addressing the challenge of deacetylation in the benzothiazole amino substituent (Stec et al., 2011).

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5OS/c1-27(18-26-17-11(19(20,21)22)5-4-8-14(17)29-18)10-16(28)23-9-15-24-12-6-2-3-7-13(12)25-15/h2-8H,9-10H2,1H3,(H,23,28)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQGQZUUZPXCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=NC2=CC=CC=C2N1)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide

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